1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol
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Overview
Description
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol is a complex organic compound with a unique structure that combines a piperidine ring with multiple methyl groups and an enyne side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the condensation of 2-methylbut-3-en-1-ol with a suitable aldehyde or ketone to form an intermediate, which is then cyclized to form the piperidine ring. The reaction conditions often involve the use of catalysts such as palladium or other transition metals to facilitate the formation of the enyne side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the enyne side chain into more saturated forms.
Substitution: The methyl groups and the hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol exerts its effects involves interactions with specific molecular targets. The enyne side chain and the piperidine ring can interact with enzymes and receptors, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-3-en-1-ol: A simpler compound with a similar enyne structure.
2-Methylbut-3-en-2-ol: Another compound with a similar side chain but different functional groups.
1,1-Dimethoxy-2,2,5-trimethyl-4-hexene: Shares structural similarities but has different functional groups.
Uniqueness
1,2,5-Trimethyl-4-(3-methylbut-3-en-1-yn-1-yl)piperidin-3-ol is unique due to the combination of its piperidine ring and enyne side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62205-83-8 |
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Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1,2,5-trimethyl-4-(3-methylbut-3-en-1-ynyl)piperidin-3-ol |
InChI |
InChI=1S/C13H21NO/c1-9(2)6-7-12-10(3)8-14(5)11(4)13(12)15/h10-13,15H,1,8H2,2-5H3 |
InChI Key |
NUSBNIZUZARGBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(C(C1C#CC(=C)C)O)C)C |
Origin of Product |
United States |
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